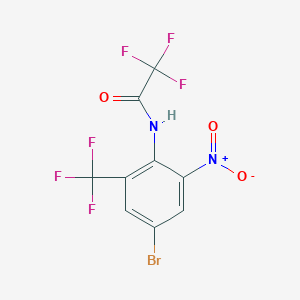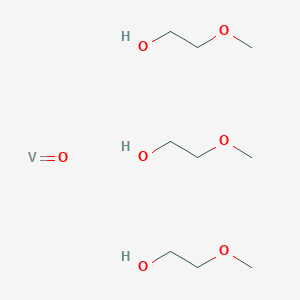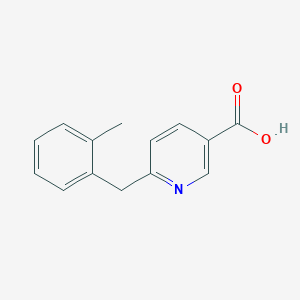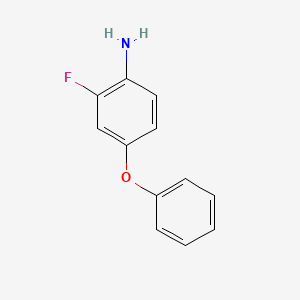![molecular formula C14H9Cl2N3O2 B12077529 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole CAS No. 680216-75-5](/img/structure/B12077529.png)
3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring at the 4-position, which is further substituted with a 3-chlorophenoxy methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the chlorination of pyridine derivatives using reagents such as phosphorus oxychloride (POCl3) under solvent-free conditions . The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using POCl3 or other chlorinating agents. The process is typically carried out in sealed reactors to ensure safety and efficiency. The final product is purified through distillation or crystallization to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyridine ring can be substituted with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The 1,2,4-oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the chloro and oxadiazole groups can interact with active sites of enzymes, inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity but lacking the oxadiazole ring.
3-Chloropyridine: Another chlorinated pyridine isomer with different substitution patterns and reactivity.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A compound with a fused pyridine ring system, offering different chemical properties and applications.
Uniqueness
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is unique due to the presence of both the chloro and oxadiazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
680216-75-5 |
|---|---|
Fórmula molecular |
C14H9Cl2N3O2 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
3-[(3-chlorophenoxy)methyl]-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-10-2-1-3-11(7-10)20-8-13-18-14(21-19-13)9-4-5-17-12(16)6-9/h1-7H,8H2 |
Clave InChI |
VJMKPLMVVUOOJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)

